molecular formula C9H10N2S B166275 4-Ethyl-1,3-benzothiazol-2-amine CAS No. 139331-68-3

4-Ethyl-1,3-benzothiazol-2-amine

Cat. No.: B166275
CAS No.: 139331-68-3
M. Wt: 178.26 g/mol
InChI Key: FRKFDZPYMJEDMA-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused with a thiazole ring, with an ethyl group at the 4-position and an amine group at the 2-position. This structure imparts unique chemical and biological properties to the compound.

Scientific Research Applications

4-Ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of dyes, polymers, and other materials.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed and may cause eye irritation .

Future Directions

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, have shown potential in various fields due to their broad spectrum of biological activities . They could be used in the development of new drugs and materials . Furthermore, they have been found to have antimicrobial activity and can also be used as luminescing biosensors .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of benzothiazole derivatives . These papers discuss the synthesis methods, biological activities, and potential applications of these compounds. They provide valuable insights into the properties and potential uses of benzothiazole derivatives, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-benzothiazol-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminobenzenethiol with ethyl bromide in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of high-throughput methods and catalysts to enhance yield and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-Ethyl-1,3-benzothiazol-2-sulfoxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFDZPYMJEDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365968
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-68-3
Record name 4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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